![molecular formula C17H27N3O2 B562297 L-Valinyl-L-leucinyl Anilide CAS No. 874945-31-0](/img/structure/B562297.png)
L-Valinyl-L-leucinyl Anilide
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Overview
Description
“L-Valinyl-L-leucinyl Anilide” is a compound used for proteomics research . Its molecular formula is C17H27N3O2, and it has a molecular weight of 305.42 .
Molecular Structure Analysis
The molecular structure of “L-Valinyl-L-leucinyl Anilide” is represented by the formula C17H27N3O2 . The InChI representation of its structure is InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)
. The canonical SMILES representation is CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N
.
Physical And Chemical Properties Analysis
“L-Valinyl-L-leucinyl Anilide” has a molecular weight of 305.4 g/mol . It has a computed XLogP3 value of 1.5, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 305.21032711 g/mol . Its topological polar surface area is 84.2 Ų . It has 22 heavy atoms . Its complexity, as computed by Cactvs, is 363 .
Scientific Research Applications
Enzyme-Substrate Interaction
Studies on enzyme-substrate interaction, particularly involving L-Valinyl-L-Leucinyl Anilide, have revealed insights into the effects of structural variations in substrates on the synthesis of anilides. Fox and Winitz (1952) investigated the reactivity of different substrates in papain-catalyzed synthesis, highlighting steric hindrance in enzyme-substrate interactions involving L-type substrates (Fox & Winitz, 1952).
Impact on Membrane Properties
Research on the impact of L-Valinyl-L-Leucinyl Anilide on cell membranes has been conducted. Shobini and Mishra (2000) studied its effect on dimyristoylphosphatidylcholine liposome membranes, revealing changes in membrane properties, such as increased compactness, due to the presence of this compound (Shobini & Mishra, 2000).
Metabolic Engineering for Amino Acid Production
Wang, Zhang, and Quinn (2018) discussed the metabolic engineering of Corynebacterium glutamicum for L-Valine production. This research is significant in understanding the metabolic biosynthesis and regulation of L-Valine, contributing to more efficient microbial fermentation processes (Wang, Zhang, & Quinn, 2018).
Mechanism of Action
properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYUHYUFPJMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662227 |
Source
|
Record name | Valyl-N-phenylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874945-31-0 |
Source
|
Record name | Valyl-N-phenylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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